6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide
Overview
Description
6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide is a chemical compound with the molecular formula C7H8ClN3O2 and a molecular weight of 201.61 g/mol It is characterized by the presence of a pyrazine ring substituted with a chloro group at the 6-position, and a carboxamide group at the 2-position, which is further substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with methoxyamine and methylamine under specific reaction conditions. The process can be summarized as follows:
Starting Material: 6-Chloropyrazine-2-carboxylic acid.
Reagents: Methoxyamine hydrochloride and methylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-methylpyrazine-2-carboxamide: Lacks the methoxy group, which may result in different chemical and biological properties.
N-Methoxy-N-methylbenzamide: Contains a benzene ring instead of a pyrazine ring, leading to different reactivity and applications.
4-Chloro-6-methylpyrimidine: Contains a pyrimidine ring instead of a pyrazine ring, which may affect its chemical behavior and biological activity.
Uniqueness
6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide is unique due to the presence of both methoxy and methyl groups on the carboxamide moiety, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
6-chloro-N-methoxy-N-methylpyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-11(13-2)7(12)5-3-9-4-6(8)10-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOWCNMMJZZNJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=CC(=N1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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